4-Methylanisole

Catalog No.
S595169
CAS No.
104-93-8
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylanisole

CAS Number

104-93-8

Product Name

4-Methylanisole

IUPAC Name

1-methoxy-4-methylbenzene

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3

InChI Key

CHLICZRVGGXEOD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC

Solubility

INSOL IN WATER; SOL IN ETHER, ETHANOL, AND CHLOROFORM.
1:3 IN 80% ALCOHOL, 1:7 IN 70% ALCOHOL
Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

1-Methoxy-4-methylbenzene; 1-Methyl-4-methoxybenzene; 4-Cresol Methyl Ether; 4-Methoxytoluene; 4-Methyl-1-methoxybenzene; 4-Methylanisole; Methyl p-Methylphenyl Ether; Methyl p-Tolyl Ether; NSC 6254; O-Methyl-p-cresol; p-Cresol Methyl Ether; p-Cresyl

Canonical SMILES

CC1=CC=C(C=C1)OC

4-Methylanisole, also known as 1-methoxy-4-methylbenzene, is an organic compound with the molecular formula C8H10OC_8H_{10}O and a molecular weight of 122.17 g/mol. It is characterized by a methoxy group (-OCH₃) attached to the para position of a methyl-substituted benzene ring. This compound appears as a clear, colorless to light yellow liquid and has a boiling point of approximately 175.5 °C and a melting point of -32 °C . Its structure can be represented by the SMILES notation: COC1=CC=C(C)C=C1 .

Biological Studies:

  • Metabolism research: 1-Methoxy-4-methylbenzene is a metabolite of several other compounds, including thymol and estradiol. Studying its presence in biological samples can provide insights into the metabolism of these parent compounds .
  • Biomarker discovery: Researchers are exploring the potential of 1-methoxy-4-methylbenzene as a biomarker for certain diseases or conditions. However, this research is still in its early stages .

Chemical Research:

  • Organic synthesis: 1-Methoxy-4-methylbenzene is a valuable starting material for the synthesis of various other organic compounds due to its readily available reactive groups .
  • Solvent properties: 1-Methoxy-4-methylbenzene can be used as a solvent in various research applications due to its nonpolar nature and ability to dissolve a wide range of other organic compounds .

Material Science:

  • Polymer development: 1-Methoxy-4-methylbenzene has been investigated for its potential use in the development of polymers with specific properties, such as improved thermal stability or conductivity .
  • Liquid crystal applications: 1-Methoxy-4-methylbenzene is being studied for its potential use in liquid crystal displays due to its ability to align in specific orientations under an electric field .
, particularly oxidation. For instance, it can be oxidized to produce p-anisaldehyde using catalysts such as vanadium pentoxide on alumina-titania support . The oxidation reaction can achieve significant conversion rates; one study reported an 81% conversion at 200 rpm and 25 °C with around 75% selectivity for the desired product .

Additionally, it can react with strong oxidizing agents under specific conditions, leading to the formation of various derivatives. The compound's reactivity is influenced by its functional groups, making it suitable for further transformations in organic synthesis.

Several methods exist for synthesizing 4-methylanisole:

  • Methylation of Phenol: This method involves the methylation of phenol with methyl iodide in the presence of a base.
  • Friedel-Crafts Alkylation: The compound can also be synthesized via Friedel-Crafts alkylation by reacting anisole with an alkyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst.
  • Direct Methylation: Another approach includes direct methylation of p-cresol using dimethyl sulfate or other methylating agents under controlled conditions.

These methods vary in efficiency and yield, with considerations for safety and environmental impact during synthesis.

4-Methylanisole finds applications across various fields:

  • Flavoring Agent: It is used in the food industry as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: The compound is utilized in perfumes and cosmetics for its aromatic properties.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

These applications leverage its unique chemical structure and properties, making it valuable in industrial processes.

Research on interaction studies involving 4-methylanisole primarily focuses on its reactivity with other compounds during oxidation processes. For example, studies have investigated its behavior when subjected to electrochemical oxidation, revealing insights into reaction kinetics and product formation . Such studies are crucial for understanding how this compound can be effectively used in synthetic pathways or industrial applications.

Several compounds are structurally similar to 4-methylanisole. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
p-CresolC7H8OHydroxy group instead of methoxy; used as disinfectant.
AnisoleC7H8OLacks methyl substitution at the para position; used as solvent.
o-MethylanisoleC8H10OMethyl group at ortho position; different physical properties.
3-MethylanisoleC8H10OMethyl group at meta position; distinct reactivity patterns.

4-Methylanisole's unique para-substitution allows for specific chemical reactivity that differs from these similar compounds, making it particularly useful in synthetic organic chemistry.

4-Methylanisole (C₈H₁₀O), also known as 4-methoxytoluene or p-methylanisole, is a methoxy-substituted aromatic compound with significant industrial and scientific relevance. It is a volatile organic compound (VOC) naturally found in essential oils such as ylang-ylang (Cananga odorata) and Mimusops elengi flowers. Industrially, it serves as a key ingredient in perfumery, food flavoring, and pharmaceutical intermediates. Its role as a solubilizate in sodium dodecyl sulfate (SDS) micellar systems has also made it a model compound for studying molecular interactions in colloid chemistry. The compound’s structural simplicity and functional groups make it a valuable subject for research in organic synthesis, environmental science, and toxicokinetics.

Historical Development and Industrial Relevance

First synthesized in the early 20th century via methylation of p-cresol, 4-methylanisole gained prominence as a cost-effective alternative to natural essential oils in fragrances. Its industrial production expanded with the development of Williamson ether synthesis, utilizing p-cresol and methylating agents like dimethyl sulfate or methyl iodide. By the 1980s, it became a staple in flavor formulations for confectionery and dairy products, leveraging its naphthyl and phenolic aroma profiles. The compound’s stability and solubility in organic solvents further solidified its role in pharmaceutical synthesis, particularly in creating tetralin derivatives.

Current Research Gaps and Objectives

Despite its widespread use, critical gaps persist in understanding its environmental persistence, metabolic pathways in biological systems, and scalable green synthesis methods. Recent studies highlight its limited biodegradability (30–40% over 28 days) and potential immunotoxic effects in juvenile rats, underscoring the need for advanced toxicokinetic models. Current research objectives focus on:

  • Developing catalytic systems for solvent-free methylation of p-cresol.
  • Elucidating its role in lignin-derived bio-oil compositions.
  • Optimizing analytical methods for trace detection in complex matrices.

Traditional Methylation Methods

Alkylation of p-Cresol with Methylating Agents

The conventional synthesis of 4-methylanisole involves the O-methylation of p-cresol using methylating agents such as methyl chloride, dimethyl sulfate, or methanol. Early industrial processes relied on alkaline conditions (e.g., sodium hydroxide or potassium carbonate) to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack by the methylating agent [5]. For instance, methanol-mediated methylation under acidic or basic conditions proceeds via an SN2 mechanism, where the methoxy group substitutes the hydroxyl proton. However, selectivity challenges arise due to competing C-methylation (ring alkylation), which generates undesirable byproducts like 2,4-dimethylphenol [5].

A study comparing methylating agents demonstrated that dimethyl sulfate offers higher reactivity under mild conditions (60–80°C), achieving 85–90% conversion of p-cresol to 4-methylanisole within 2 hours [5]. In contrast, methanol requires elevated temperatures (120–150°C) and prolonged reaction times (>6 hours) to attain comparable yields, albeit with improved safety profiles [5].

Reaction Mechanisms and Side Reactions

The methylation mechanism proceeds through a two-step process: (1) deprotonation of p-cresol to form a phenoxide ion, and (2) nucleophilic substitution at the methylating agent’s electrophilic methyl group. Side reactions predominantly involve C-methylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom. This side pathway is favored under strongly acidic conditions or excessive methylating agent concentrations, leading to byproducts such as 2,4-dimethylphenol and toluene via subsequent dehydroxylation [3] [4].

Isomerization and disproportionation reactions further complicate product purity. For example, hydrocracking studies on cresols revealed that 4-methylanisole can undergo demethylation to regenerate p-cresol or isomerize to 3-methylanisole under high-temperature catalytic conditions [3]. Kinetic analyses indicate that side reactions are minimized at pH 8–9 and temperatures below 100°C, where O-methylation dominates [5].

Modern Catalytic Approaches

Phase-Transfer Catalysis in Methylation Reactions

Phase-transfer catalysis (PTC) has emerged as a robust strategy to enhance reaction efficiency and selectivity. Polyethylene glycol (PEG)-based catalysts, combined with potassium carbonate, enable methylation under atmospheric pressure and moderate temperatures (160–200°C) [6]. In a continuous-flow system, PEG-1000 facilitates the interfacial transfer of methoxide ions, achieving 98% conversion of p-cresol to 4-methylanisole with a space velocity of 9 × 10⁻² h⁻¹ [6]. This method eliminates the need for volatile solvents and reduces energy consumption compared to batch processes.

Dimethyl Carbonate (DMC)-Mediated Synthesis

Dimethyl carbonate (DMC), a green methylating agent, has gained traction for its non-toxicity and biodegradability. In a continuously fed stirred tank reactor (CSTR), DMC reacts with p-cresol over a PEG-1000/K₂CO₃ catalytic bed, yielding 4-methylanisole with >99% selectivity at 180°C [6]. The reaction proceeds via a transesterification mechanism, where DMC acts as both a solvent and methyl donor. This approach avoids hazardous byproducts like hydrochloric acid (generated in traditional methods) and aligns with green chemistry principles [6].

Comparative Analysis of Catalyst Efficiency

Catalyst performance varies significantly across methodologies:

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)Reference
PEG-1000/K₂CO₃ (PTC)1809899 [6]
CAL-TsOH (Deep Eutectic)909594 [2]
NiO/MgO (Hydrocracking)450–5308278 [3]

Deep eutectic solvents (DES), such as caprolactam-p-toluenesulfonic acid (CAL-TsOH), offer mild reaction conditions (90°C) and high recyclability, achieving 95% conversion and 94% selectivity [2]. In contrast, hydrocracking catalysts like NiO/MgO prioritize demethylation over alkylation, making them less suitable for 4-methylanisole synthesis [3].

Industrial Scale Production

Process Optimization and Cost-Effectiveness

Industrial production prioritizes catalytic efficiency and energy minimization. Response surface methodology (RSM) optimizations for CAL-TsOH-catalyzed alkylation identified ideal parameters: a 1:3 p-cresol-to-DMC molar ratio, 90°C, and 4-hour reaction time, reducing raw material costs by 20% [2]. Continuous-flow systems further enhance cost-effectiveness by enabling high-throughput synthesis (e.g., 9 × 10⁻² h⁻¹ space velocity) [6].

Green Chemistry Innovations in Synthesis

The shift toward DMC and DES underscores the industry’s commitment to sustainability. DMC’s atom economy (92%) surpasses dimethyl sulfate (47%), while DES catalysts are recyclable for up to five cycles without significant activity loss [2] [6]. Lifecycle assessments indicate a 30–40% reduction in carbon footprint compared to traditional methods [6].

Waste Management and Recycling Strategies

Catalyst recovery is critical for minimizing waste. CAL-TsOH achieves 93% recovery via simple filtration and washing, with FT-IR analysis confirming structural integrity after five cycles [2]. Similarly, PEG-1000/K₂CO₃ systems in CSTRs operate with negligible catalyst degradation, ensuring long-term stability [6].

Oxidation Pathways and Radical Intermediates

Cerium(IV)-Mediated Oxidation in Aqueous Systems

The oxidation of 4-methylanisole by cerium(IV) represents a well-characterized model system for understanding electron transfer processes involving aromatic methoxy compounds. Research has demonstrated that this reaction proceeds through a distinct radical cation intermediate mechanism, with the initial electron transfer step being rate-determining [1] [2].

The stoichiometry of the cerium(IV) oxidation follows first-order kinetics in both cerium(IV) and 4-methylanisole concentrations under homogeneous aqueous conditions [1]. The overall reaction mechanism involves the formation of a 4-methylanisole radical cation as the primary intermediate, which subsequently undergoes deprotonation to form a neutral radical species [1]. This neutral radical can then participate in further oxidation processes or undergo nucleophilic attack by solvent molecules.

Mechanistic studies have revealed that the radical cation intermediate has a measurable lifetime of approximately 10 milliseconds in aqueous sulfuric acid solutions [1]. This relatively long lifetime, determined through steady-state ultramicroelectrode voltammetry, allows for detailed kinetic analysis of subsequent reaction pathways. The formation of this intermediate is critical to understanding the overall oxidation process, as it represents the point at which the aromatic system becomes highly electrophilic and susceptible to nucleophilic attack.

Interfacial versus Homogeneous Reaction Dynamics

A significant discovery in 4-methylanisole oxidation chemistry involves the dramatic difference between interfacial and homogeneous reaction mechanisms. When the oxidation is conducted in a two-phase system consisting of 4-methylanisole and aqueous cerium(IV) solution, the electron transfer occurs predominantly at the liquid-liquid interface rather than through dissolution followed by homogeneous reaction [1] [2].

The interfacial electron transfer mechanism exhibits markedly different kinetics compared to the homogeneous process. The effective first-order rate constant for cerium(IV) consumption at the interface is 2.0 × 10⁻⁴ cm s⁻¹ [1], which represents the rate of interfacial electron transfer rather than mass transfer limitations. This finding challenges the traditional assumption that such reactions proceed primarily through substrate dissolution into the aqueous phase.

Microelectrochemical measurements at expanding droplets have provided detailed insights into the interfacial reaction dynamics [1]. These studies demonstrate that the electron transfer reaction occurs directly at the interface, with the organic substrate remaining in its native phase throughout the initial oxidation step. This mechanism has significant implications for understanding oxidation processes in biphasic systems and for scaling up such reactions in industrial applications.

The interfacial mechanism also explains the different product distributions observed in two-phase versus single-phase systems. In interfacial systems, the proximity of the organic phase allows for more efficient capture of intermediate species by organic solvents, leading to distinct reaction pathways compared to homogeneous aqueous systems [1].

Kinetic Parameters and Rate Constants

The comprehensive kinetic analysis of 4-methylanisole oxidation has yielded precise quantitative parameters that enable predictive modeling of reaction outcomes. Under homogeneous conditions in aqueous sulfuric acid, the second-order rate constant for cerium(IV) loss is 1.0 mol⁻¹ dm³ s⁻¹ [1]. This rate constant reflects the bimolecular nature of the electron transfer process between cerium(IV) and 4-methylanisole.

Temperature-dependent studies have provided activation energy data that support the proposed electron transfer mechanism. The relatively low activation energy observed is consistent with an outer-sphere electron transfer process, where the primary energy barrier involves reorganization of the solvation shells around the reactants rather than bond breaking or formation [1].

The reaction orders determined for both reactants confirm the elementary nature of the rate-determining step. The first-order dependence on both cerium(IV) and 4-methylanisole concentrations indicates that the initial electron transfer involves a single molecule of each reactant [1]. This finding is crucial for reactor design and process optimization, as it allows for straightforward scaling relationships between reactant concentrations and reaction rates.

Comparative kinetic studies with related aromatic compounds have revealed structure-activity relationships that govern the oxidation rates. The methoxy substituent significantly enhances the electron-donating ability of the aromatic ring compared to unsubstituted aromatics, resulting in faster electron transfer rates and lower oxidation potentials [1] [2].

Electrophilic Aromatic Substitution Reactions

Nitration and Halogenation Patterns

The electrophilic aromatic substitution chemistry of 4-methylanisole is dominated by the strong electron-donating effects of the methoxy group, which activates the aromatic ring toward electrophilic attack and directs substitution to the ortho and para positions [3] [4]. The nitration of 4-methylanisole follows predictable regioselectivity patterns, with the methoxy group serving as the primary directing group due to its superior electron-donating ability compared to the methyl substituent.

Under typical nitration conditions using nitric acid in sulfuric acid, 4-methylanisole undergoes substitution primarily at the position ortho to the methoxy group, yielding 2-nitro-4-methylanisole as the major product [3] [4]. The para position relative to the methoxy group (which is also ortho to the methyl group) represents a secondary site of attack, though steric considerations often favor the less hindered ortho position.

Mechanistic studies of the nitration process have revealed the formation of ipso-attack intermediates, where the nitronium ion initially attacks the carbon bearing the methyl substituent [4]. These ipso-nitrocyclohexadienyl intermediates can either rearrange to give conventional substitution products or undergo novel rearrangement pathways leading to phenolic products. The formation of 4-methyl-2-nitrophenol as a significant product in some nitration reactions demonstrates the importance of these ipso-attack pathways.

Halogenation reactions of 4-methylanisole follow similar regioselectivity patterns to nitration, with the methoxy group directing electrophilic attack to adjacent positions. Chlorination studies have shown enhanced reactivity at the ortho and para positions relative to the methoxy group, with the specific product distribution depending on reaction conditions such as temperature, solvent, and the presence of catalysts.

The reactivity order for different electrophilic aromatic substitution reactions on 4-methylanisole follows the expected pattern based on electrophile reactivity: nitration > chlorination > bromination. This order reflects both the electrophilicity of the attacking species and the stability of the corresponding sigma-complex intermediates.

Directed Ortho/Para Selectivity Studies

Detailed investigations of regioselectivity in 4-methylanisole electrophilic substitution have revealed the complex interplay between electronic and steric factors in determining product distributions. The methoxy group, being a stronger electron-donating substituent than the methyl group, dominates the regioselectivity patterns. This dominance is quantitatively expressed through partial rate factors that demonstrate the methoxy group's superior activating ability.

Competitive substitution studies have established that when multiple directing groups are present on the aromatic ring, the most activating substituent determines the major reaction pathway. In 4-methylanisole, the methoxy group (-OCH₃) consistently outcompetes the methyl group (-CH₃) in directing electrophilic attack, leading to substitution patterns that are primarily determined by the methoxy substituent's directing effects.

The ortho versus para selectivity within the methoxy-directed positions depends on several factors, including the size of the electrophile, reaction temperature, and steric interactions. Generally, para selectivity is favored over ortho selectivity due to reduced steric hindrance, particularly when bulky electrophiles are employed. However, the specific ortho/para ratio can be influenced by reaction conditions and the nature of the electrophilic species.

Kinetic studies of electrophilic substitution reactions have provided quantitative measures of the relative reaction rates at different positions on the 4-methylanisole ring. These studies confirm that positions ortho and para to the methoxy group react significantly faster than positions meta to the methoxy group, consistent with the resonance stabilization provided by the methoxy substituent in the corresponding sigma-complex intermediates.

The directing effects observed in 4-methylanisole electrophilic substitution have been rationalized through molecular orbital calculations and resonance structure analysis. These theoretical studies demonstrate that the methoxy group provides superior stabilization of positive charge in the sigma-complex intermediate through resonance donation of electron density from the oxygen lone pairs.

Photochemical Reactivity

UV-Induced Degradation Mechanisms

The photochemical behavior of 4-methylanisole under ultraviolet irradiation involves complex mechanistic pathways that differ significantly from its thermal chemistry. Computational studies using CASPT2//CASSCF and B3LYP methodologies have revealed that methylanisole compounds, including 4-methylanisole, exhibit remarkably low photochemical activity at 254 nanometers compared to related aromatic compounds such as methylbenzonitriles.

The low photochemical reactivity of 4-methylanisole at 254 nanometers wavelength stems from the inaccessibility of the S₁/S₀ conical intersection and the instability of key biradical intermediates. These computational findings indicate that the photochemical isomerization pathways that are facile for other aromatic systems are energetically unfavorable for methylanisole derivatives under these conditions.

When photochemical reactions do occur, they typically involve initial excitation to electronically excited states followed by intersystem crossing or internal conversion processes. The methoxy substituent plays a crucial role in determining the photophysical properties, as it can participate in charge-transfer processes and influence the lifetimes of excited states. Time-resolved spectroscopic studies have shown that the presence of the methoxy group affects both the radiative and non-radiative decay pathways from excited states.

Advanced oxidation processes involving UV light and hydrogen peroxide have been investigated for the degradation of related anisole derivatives. These studies demonstrate that hydroxyl radicals generated through photolysis of hydrogen peroxide can effectively attack the aromatic ring and methoxy substituent, leading to ring opening and ultimate mineralization. The degradation pathways typically involve initial hydroxyl radical attack at the most electron-rich positions on the aromatic ring.

Photosensitized reactions of 4-methylanisole in the presence of electron-accepting photosensitizers have revealed alternative reaction pathways. These processes involve photoinduced electron transfer from the methoxy-substituted aromatic system to excited photosensitizer molecules, generating radical cation intermediates that can undergo subsequent chemical transformations.

Phototoxicity and Photoallergenicity Studies

The assessment of phototoxicity and photoallergenicity represents a critical aspect of 4-methylanisole safety evaluation, particularly given its use in fragrance and cosmetic applications. Phototoxic reactions occur when chemical compounds absorb ultraviolet radiation and undergo photochemical activation, leading to the formation of reactive oxygen species that can damage cellular components.

Current research methodologies for evaluating phototoxicity involve controlled ultraviolet exposure studies using standardized protocols. These investigations typically employ both UVA and UVB radiation sources to simulate natural sunlight exposure conditions. The formation of reactive intermediates during photochemical activation is monitored through various spectroscopic techniques and biological assays.

Photoallergic reactions represent a distinct mechanism from phototoxicity, involving immune system sensitization to photochemically modified compounds. In photoallergy, the original compound or its photodegradation products act as haptens that trigger allergic responses in previously sensitized individuals. The development of photoallergic reactions requires prior exposure and sensitization, making them distinct from the immediate toxic effects observed in phototoxicity.

The evaluation of photoallergenicity typically involves patch testing protocols where test compounds are applied to skin under controlled conditions followed by UV irradiation. These studies assess both the immediate phototoxic response and the delayed allergic response that may develop over several days following exposure. The testing protocols must distinguish between direct phototoxic effects and immune-mediated photoallergic responses.

Risk assessment for fragrance ingredients like 4-methylanisole incorporates both phototoxicity and photoallergenicity data to establish safe usage levels. Regulatory guidelines specify maximum concentration limits and usage restrictions for compounds that demonstrate significant photosensitizing potential. These assessments consider typical exposure scenarios, including the concentration of the compound in finished products and the likelihood of UV exposure during normal use conditions.

Physical Description

Liquid
Colourless liquid, Pungent sharp sweet aroma

Color/Form

COLORLESS LIQUID

XLogP3

2.7

Boiling Point

175.5 °C
175.5 °C AT 760 MM HG

Density

0.969 AT 25 °C/25 °C
0.996-1.004

LogP

2.66 (LogP)
2.66
log Kow = 2.66

Odor

STRONG FLORAL ODOR
PUNGENT ODOR SUGGESTIVE OF YLANG-YLANG
SHARP, FRUITY SWEET ODOR

Melting Point

-32.0 °C
-32 °C
-32°C

UNII

10FAI0OR9W

GHS Hazard Statements

Aggregated GHS information provided by 1823 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.05%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (85.3%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (96.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3494-45-9
104-93-8

Wikipedia

P-methyl anisole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

BY METHYLATION OF P-CRESOL.
REACTION OF P-CRESOL WITH METHYL SULFATE IN THE PRESENCE OF SODIUM HYDROXIDE (WILLIAMSON SYNTHESIS)

General Manufacturing Information

Benzene, 1-methoxy-4-methyl-: ACTIVE
APPLICATIONS: FLAVOR USEFUL IN BLACK WALNUT, MAPLE, BERRY.
IN PUBLIC USE SINCE 1920S. USE IN FRAGRANCES IN USA AMOUNTS TO LESS THAN 10000 LB/YR. CONCN IN FINAL PRODUCT (%): SOAP (0.03 USUAL, 0.15 MAX), DETERGENT (0.003 USUAL, 0.015 MAX), CREAMS, LOTIONS (0.01 USUAL, 0.05 MAX), PERFUME (0.2 USUAL, 0.2 MAX).
REPORTED USED IN NON-ALCOHOLIC BEVERAGES 2.7 PPM; ICE CREAMS, ICES, ETC 2.7 PPM; CANDY 4.8 PPM; BAKED GOODS 7.6 PPM; GELATINS & PUDDINGS 0.50-4.0 PPM; CONDIMENTS 2.0 PPM; SYRUPS 8.0 PPM.
...GRANTED GRAS STATUS BY FEMA (1965)... THE COUNCIL OF EUROPE (1970) INCLUDED .../IT/ IN LIST OF ADMISSIBLE ARTIFICIAL FLAVORING SUBSTANCES AT LEVEL OF 5 PPM.

Dates

Last modified: 08-15-2023

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